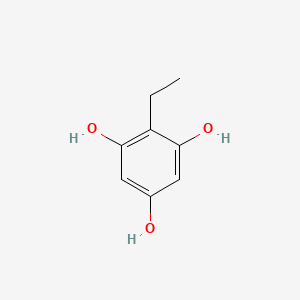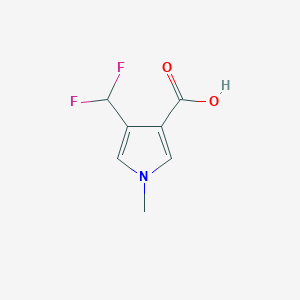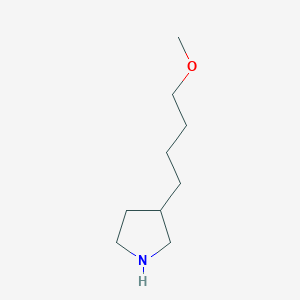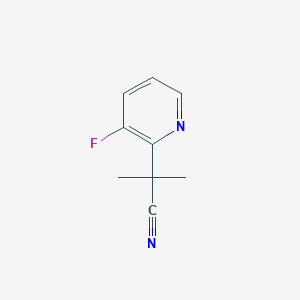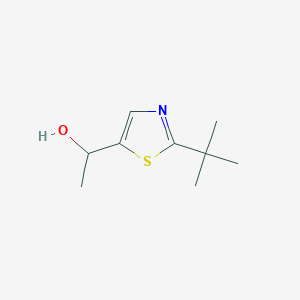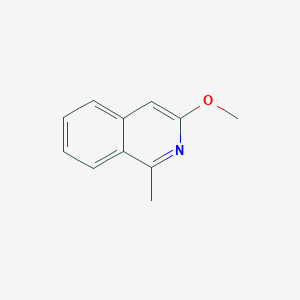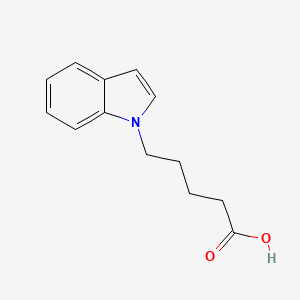
1H-Indole-1-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Indol-1-yl)pentanoic acid: is an organic compound that features an indole ring attached to a pentanoic acid chain Indole derivatives are significant in various fields due to their biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-1-yl)pentanoic acid typically involves the reaction of indole with a pentanoic acid derivative. One common method is the Friedel-Crafts acylation of indole with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of 5-(1H-Indol-1-yl)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: 5-(1H-Indol-1-yl)pentanol or 5-(1H-Indol-1-yl)pentanal.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-(1H-Indol-1-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanoic acid
- 1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester
Uniqueness
5-(1H-Indol-1-yl)pentanoic acid is unique due to its specific structure, which combines the indole ring with a pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in research and industry .
Properties
CAS No. |
143217-45-2 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-indol-1-ylpentanoic acid |
InChI |
InChI=1S/C13H15NO2/c15-13(16)7-3-4-9-14-10-8-11-5-1-2-6-12(11)14/h1-2,5-6,8,10H,3-4,7,9H2,(H,15,16) |
InChI Key |
KTVCYQXZXQUSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
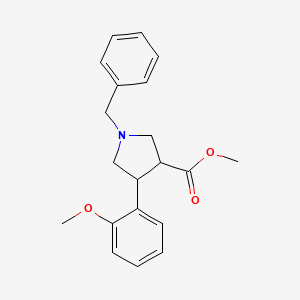
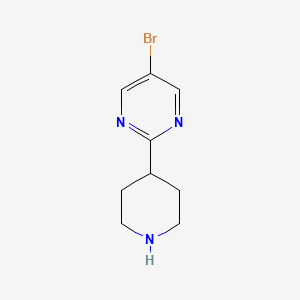
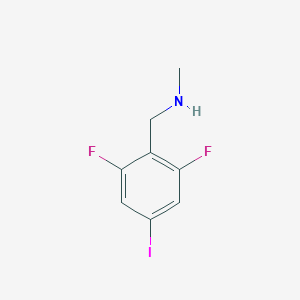
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)


